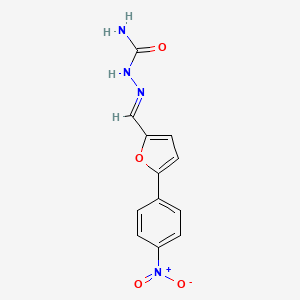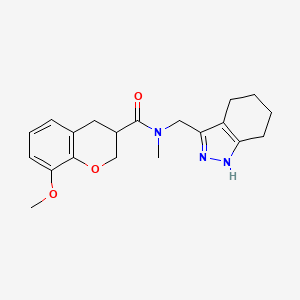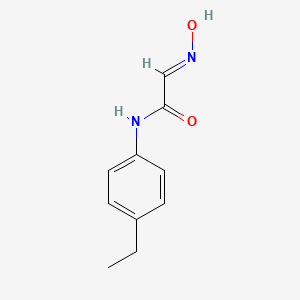![molecular formula C13H15N7S2 B5582424 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B5582424.png)
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine is a compound that belongs to the class of triazole-containing ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and materials science. The compound’s structure features a pyridine core substituted at the 2 and 6 positions with triazole groups, which are further functionalized with sulfanylmethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine typically involves a multi-step process. One common method is the “click” reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is known for its high efficiency and selectivity. The general steps include:
Formation of the azide intermediate: This involves the reaction of a suitable precursor with sodium azide.
Cycloaddition reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The triazole rings are further functionalized with sulfanylmethyl groups to yield the final product
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine can undergo various chemical reactions, including:
Coordination reactions: Forms stable complexes with metal ions such as copper, iron, and lanthanides.
Oxidation and reduction: The sulfanylmethyl groups can undergo oxidation to form sulfoxides or sulfones.
Substitution reactions: The triazole rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Copper(I) salts: Used in the click reaction for triazole formation.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: For substitution reactions on the triazole rings.
Major Products
Metal complexes: Coordination with metal ions results in various metal-ligand complexes.
Oxidized derivatives: Sulfoxides and sulfones from oxidation reactions.
Substituted triazoles: From nucleophilic substitution reactions
科学的研究の応用
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine has several applications in scientific research:
Coordination chemistry: Used to form stable metal complexes for catalysis and materials science.
Medicinal chemistry:
Materials science: Used in the development of luminescent materials and supramolecular assemblies.
Biological studies: Investigated for its interactions with biomolecules and potential as a therapeutic agent
作用機序
The mechanism of action of 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The triazole rings and sulfanylmethyl groups provide multiple binding sites, enhancing the compound’s versatility in forming complexes .
類似化合物との比較
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but lacks the sulfanylmethyl groups.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains alkyl groups instead of methyl groups on the triazole rings.
Uniqueness
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine is unique due to the presence of sulfanylmethyl groups, which can participate in additional chemical reactions and provide further functionalization options. This makes it more versatile compared to similar compounds that lack these functional groups .
特性
IUPAC Name |
2,6-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7S2/c1-19-8-14-17-12(19)21-6-10-4-3-5-11(16-10)7-22-13-18-15-9-20(13)2/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHKYJONTOMXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=CC=C2)CSC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-1-[(5-methyl-2-thienyl)methyl]piperidine-3-carboxylic acid](/img/structure/B5582346.png)
![3-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5582372.png)


![3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5582399.png)
![(3R*,4R*)-4-amino-1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-3-ol](/img/structure/B5582403.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5582405.png)

![3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B5582428.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5582438.png)
![1-{3-[3-(hydroxymethyl)-3-propyl-1-piperidinyl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5582439.png)
![(4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5582445.png)
![dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate](/img/structure/B5582450.png)
